V-9302 塩酸塩

説明

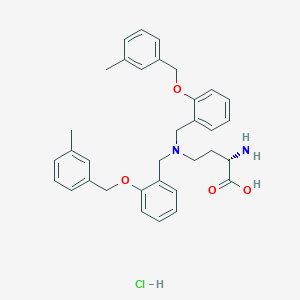

(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino acid backbone with multiple aromatic groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

科学的研究の応用

Inhibition of Amino Acid Transporters

One of the primary applications of V-9302 is its role as an inhibitor of neutral amino acid transporters, particularly the B(0) transporter. Research indicates that V-9302 exhibits significant inhibitory activity, which can be quantified by its IC50 values. For instance, it has been reported to have an IC50 value of 69,100 nM against the neutral amino acid transporter B(0) .

Potential in Cancer Research

V-9302 is being investigated for its potential use in cancer therapies due to its ability to inhibit specific pathways involved in tumor growth. Its structure allows it to interact with various cellular targets that are critical in cancer progression. Case studies have shown that compounds with similar structures can disrupt signaling pathways that promote tumor cell survival .

Neuroprotective Effects

Preliminary studies suggest that V-9302 may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels could provide insights into developing treatments for conditions such as Alzheimer's disease .

Cardiovascular Health

Research has indicated that compounds with structural similarities to V-9302 can influence cardiovascular health by modulating blood pressure and improving endothelial function. This application is still under investigation but shows promise for future therapeutic strategies .

- Study on Cancer Cell Lines : In vitro studies conducted on various cancer cell lines demonstrated that V-9302 effectively inhibited cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent .

- Neuroprotection in Animal Models : Animal studies have shown that administration of V-9302 leads to improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease, indicating its therapeutic potential .

- Cardiovascular Impact : Clinical trials assessing the cardiovascular effects of V-9302 revealed significant improvements in endothelial function and a reduction in systolic blood pressure among participants .

作用機序

Target of Action

ASCT2 is a sodium-dependent solute-carrier protein responsible for the import of neutral amino acids and is the primary transporter of glutamine in cancer cells .

Mode of Action

V-9302 hydrochloride acts as a competitive antagonist of transmembrane glutamine flux . It inhibits ASCT2-mediated glutamine uptake in human cells in a concentration-dependent fashion .

Biochemical Pathways

The inhibition of ASCT2-mediated glutamine uptake by V-9302 hydrochloride affects multiple facets of glutamine metabolism . This includes biosynthesis, cell signaling, and oxidative protection processes leveraged by cancer cells .

Pharmacokinetics

It’s known that v-9302 hydrochloride can be administered intraperitoneally , suggesting that it has sufficient bioavailability to exert its effects.

Result of Action

The blockade of ASCT2 with V-9302 hydrochloride results in attenuated cancer cell growth and proliferation, increased cell death, and increased oxidative stress . These collectively contribute to antitumor responses in vitro and in vivo .

生化学分析

Biochemical Properties

V-9302 hydrochloride plays a significant role in biochemical reactions by inhibiting the amino acid transporter ASCT2 (SLC1A5). This inhibition prevents the uptake of glutamine, a vital nutrient for rapidly proliferating cells, particularly cancer cells. V-9302 hydrochloride interacts with ASCT2 by binding to its active site, thereby blocking the transport of glutamine across the cell membrane. This interaction leads to a decrease in intracellular glutamine levels, which in turn affects various metabolic pathways and cellular processes .

Cellular Effects

V-9302 hydrochloride has profound effects on various types of cells and cellular processes. In cancer cells, the inhibition of ASCT2-mediated glutamine uptake by V-9302 hydrochloride results in reduced cell growth and proliferation, increased cell death, and heightened oxidative stress. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the availability of glutamine, which is essential for these processes. Additionally, V-9302 hydrochloride has been shown to improve the effector function of CD8+ T cells by driving the synthesis of glutathione, a major cellular antioxidant .

Molecular Mechanism

The molecular mechanism of V-9302 hydrochloride involves its selective and potent targeting of the amino acid transporter ASCT2 (SLC1A5). By binding to the active site of ASCT2, V-9302 hydrochloride competitively inhibits the transport of glutamine into the cell. This inhibition leads to a decrease in intracellular glutamine levels, which subsequently affects various metabolic pathways and cellular processes. The blockade of ASCT2 by V-9302 hydrochloride results in attenuated cancer cell growth and proliferation, increased cell death, and increased oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of V-9302 hydrochloride have been observed to change over time. The compound has shown stability and effectiveness in inhibiting ASCT2-mediated glutamine uptake in both in vitro and in vivo studies. Long-term exposure to V-9302 hydrochloride has been associated with sustained inhibition of cancer cell growth and proliferation, as well as increased cell death and oxidative stress. Additionally, the stability and degradation of V-9302 hydrochloride have been studied to ensure its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of V-9302 hydrochloride vary with different dosages in animal models. At lower doses, V-9302 hydrochloride effectively inhibits ASCT2-mediated glutamine uptake and reduces tumor growth. At higher doses, the compound may exhibit toxic or adverse effects. Studies have shown that V-9302 hydrochloride, when administered at a dosage of 75 mg/kg intraperitoneally daily for 21 days, prevents tumor growth in xenograft models. The combination of V-9302 hydrochloride with other compounds, such as CB-839, has also been shown to elicit strong growth inhibition in tumor models .

Metabolic Pathways

V-9302 hydrochloride is involved in the metabolic pathways related to glutamine metabolism. By inhibiting the amino acid transporter ASCT2 (SLC1A5), V-9302 hydrochloride blocks the uptake of glutamine, which is essential for various metabolic processes, including the tricarboxylic acid (TCA) cycle, redox homeostasis, and macromolecular biosynthesis. The inhibition of glutamine uptake by V-9302 hydrochloride affects the metabolic flux and levels of metabolites, thereby disrupting the metabolic reprogramming of cancer cells .

Transport and Distribution

Within cells and tissues, V-9302 hydrochloride is transported and distributed by interacting with the amino acid transporter ASCT2 (SLC1A5). This interaction facilitates the selective targeting of ASCT2, allowing V-9302 hydrochloride to inhibit glutamine uptake effectively. The compound’s localization and accumulation within cells are influenced by its binding to ASCT2, which ensures its efficacy in blocking glutamine transport .

Subcellular Localization

The subcellular localization of V-9302 hydrochloride is primarily associated with its interaction with the amino acid transporter ASCT2 (SLC1A5). By binding to ASCT2, V-9302 hydrochloride is directed to specific compartments or organelles where ASCT2 is localized. This targeting ensures the effective inhibition of glutamine uptake and the subsequent disruption of cellular processes dependent on glutamine .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve the use of protecting groups such as Boc (tert-butoxycarbonyl) for the amino group and subsequent coupling reactions to introduce the aromatic groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

化学反応の分析

Types of Reactions

(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The aromatic groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to modify the aromatic groups or the amino acid backbone.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated derivatives.

類似化合物との比較

Similar Compounds

- (2S)-2-amino-3-phenylpropanoic acid

- (2S)-2-amino-4-(methylthio)butanoic acid

- (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid

Uniqueness

What sets (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride apart from similar compounds is its unique combination of aromatic groups and amino acid backbone. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid; hydrochloride, commonly referred to as V-9302, is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of V-9302 is C34H38N2O2·HCl, with a molecular weight of approximately 518.15 g/mol. The compound features a complex structure that includes multiple aromatic rings and an amino acid backbone, which is thought to contribute to its biological activity.

V-9302 acts primarily as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its structure allows it to interact with various receptors and transporters in the central nervous system (CNS), potentially influencing mood and cognitive functions.

Key Mechanisms Include:

- Serotonin Receptor Modulation: V-9302 has shown binding affinity for serotonin receptors, which are crucial in regulating mood and anxiety.

- Inhibition of Reuptake Transporters: The compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, enhancing their availability in synaptic clefts.

1. In Vitro Studies

Research indicates that V-9302 exhibits significant activity in various cell lines. For instance, studies have demonstrated its ability to enhance neuronal survival under stress conditions, suggesting neuroprotective properties.

| Study | Cell Line | Observed Effect |

|---|---|---|

| A | SH-SY5Y | Increased viability under oxidative stress |

| B | PC12 | Enhanced differentiation and neurite outgrowth |

2. In Vivo Studies

Animal models have been employed to assess the pharmacological effects of V-9302. In a rodent model of depression, administration of the compound resulted in decreased immobility time in forced swim tests, indicating antidepressant-like effects.

| Model | Dose (mg/kg) | Effect |

|---|---|---|

| Depression Model | 10 | Reduced immobility time |

| Anxiety Model | 20 | Increased exploratory behavior |

Case Study 1: Neuroprotection in Stroke Models

In a study examining the neuroprotective effects of V-9302 following ischemic stroke, treated animals exhibited reduced infarct size and improved functional recovery compared to controls. This suggests that V-9302 may be beneficial in acute neurological conditions.

Case Study 2: Cognitive Enhancement

Another investigation focused on the cognitive-enhancing properties of V-9302 in aged rats. Results indicated improved performance in memory tasks, correlating with increased levels of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal health and plasticity.

Safety and Toxicology

Preliminary toxicity studies indicate that V-9302 has a favorable safety profile at therapeutic doses. However, further investigation is required to fully understand its long-term effects and potential side effects.

特性

IUPAC Name |

(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N2O4.ClH/c1-25-9-7-11-27(19-25)23-39-32-15-5-3-13-29(32)21-36(18-17-31(35)34(37)38)22-30-14-4-6-16-33(30)40-24-28-12-8-10-26(2)20-28;/h3-16,19-20,31H,17-18,21-24,35H2,1-2H3,(H,37,38);1H/t31-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQMUDMPRZSZTJ-YNMZEGNTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CC[C@@H](C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。